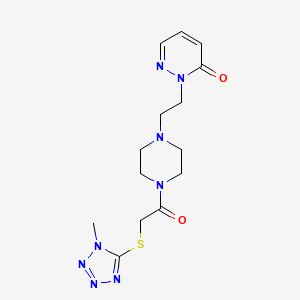![molecular formula C7H3BrF3N3 B2464500 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine CAS No. 1779749-81-3](/img/structure/B2464500.png)
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 2138351-97-8 . It has a molecular weight of 306.51 . The compound is a hydrochloride salt and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine” is 1S/C7H7BrF3N3.ClH/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11;/h12H,1-3H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Materials Science and Optoelectronics
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine has garnered significant interest in materials science due to its unique properties. Researchers have explored its potential as a luminescent material for optoelectronic devices. The compound’s electron-rich imidazo[1,5-a]pyrazine core contributes to its fluorescence, making it suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors .
Supramolecular Chemistry and Host-Guest Interactions
The compound’s aromatic core and halogen substituents make it an interesting candidate for supramolecular chemistry. Researchers explore its interactions with other molecules, including host-guest complexes and self-assembly phenomena.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyrazines, a class of compounds to which this molecule belongs, are known to be versatile scaffolds in organic synthesis and drug development .
Mode of Action
Imidazo[1,5-a]pyrazines are known for their reactivity and multifarious biological activity , suggesting that they may interact with their targets in a variety of ways.
Result of Action
Compounds within the imidazo[1,5-a]pyrazine class have been associated with a range of biological activities .
properties
IUPAC Name |
1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIMEHFRTDLWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2464417.png)

![(3aR,7aS)-5-(1,1-dimethoxyethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2464420.png)
![3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2464421.png)
![6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2464423.png)

![1-(2-Propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2464428.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2464429.png)


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)


